Isobornyl formate

Description

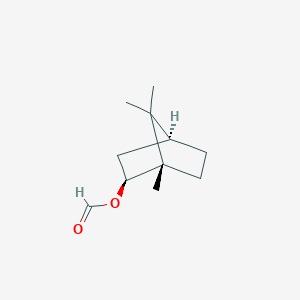

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-10(2)8-4-5-11(10,3)9(6-8)13-7-12/h7-9H,4-6H2,1-3H3/t8-,9-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWUNORUTVEHJF-KKZNHRDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)OC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)C[C@H]2OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Green, earthy refreshing aroma, Colourless liquid; Green, earthy, herbaceouos-camphoraceous, piney aroma | |

| Record name | Bornyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1388/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Isobornyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1389/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Bornyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1388/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Isobornyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1389/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.007-1.013 (20°), 1.011-1.017 | |

| Record name | Bornyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1388/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Isobornyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1389/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1200-67-5 | |

| Record name | Isoborneol formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-formate, (1R,2R,4R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBORNYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QPT973QF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

isobornyl formate CAS number and IUPAC name

An In-depth Technical Guide to Isobornyl Formate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bicyclic monoterpenoid and a formate ester known for its characteristic aromatic, pine-like odor.[1] It is a component of some essential oils and is utilized in the flavor and fragrance industry.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis, analytical methods, and safety information, tailored for a scientific audience.

Chemical Identity

The fundamental identification details for this compound are summarized below.

| Identifier | Value |

| CAS Number | 1200-67-5[2][4] |

| IUPAC Name | [(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] formate[5] |

| Synonyms | Isobornyl methanoate, exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl formate, Isoborneol formate[4][5] |

| Molecular Formula | C₁₁H₁₈O₂[4] |

| Molecular Weight | 182.26 g/mol [5] |

| Chemical Structure | A bridged bicyclic compound with a formate ester group attached to the isobornyl scaffold. |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the following table. This data is crucial for its handling, formulation, and analysis.

| Property | Value | Source |

| Appearance | Colorless liquid | [5] |

| Odor | Green, earthy, camphoraceous, piney | [1][5] |

| Boiling Point | 213.6 ± 7.0 °C (Predicted) | ChemicalBook |

| Density | 1.007 - 1.017 g/cm³ at 20°C | [5] |

| Refractive Index | 1.466 - 1.473 at 20°C | [5] |

| Solubility | Soluble in oils and ethanol; slightly soluble in water. | [5] |

| Flash Point | 79 °C (174.2 °F) | |

| Enthalpy of Vaporization | 53.5 kJ/mol | [6] |

| LogP (Octanol/Water) | 3.3 | [5] |

Experimental Protocols

Synthesis of this compound

A general method for the preparation of this compound involves the esterification of camphene with formic acid. This reaction can be performed with or without a catalyst.[1]

Objective: To synthesize this compound from camphene and formic acid.

Materials:

-

d- or l-camphene

-

Formic acid

-

Phthalic anhydride (optional, as a catalyst for optically active esters)[1]

-

Organic solvent (e.g., toluene)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve camphene in an appropriate amount of an organic solvent like toluene.

-

Add an excess of formic acid to the solution. If a catalyst is used, it is added at this stage.

-

The reaction mixture is heated to reflux and maintained at that temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The organic layer is washed sequentially with water, 5% sodium bicarbonate solution to neutralize excess formic acid, and finally with brine.

-

The separated organic layer is dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation.

Analytical Methods

The purity and identity of this compound are typically determined using chromatographic and spectroscopic techniques.

GC-MS is a primary technique for the analysis of volatile compounds like this compound, allowing for both separation and identification.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column (e.g., DB-5, Carbowax 20M).[7]

General GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, then ramped at a rate of 5°C/min to 220°C, and held for 5 minutes. (Note: This is an exemplary program and should be optimized for the specific instrument and column).

-

MS Detector: Electron Ionization (EI) at 70 eV, with a scan range of m/z 40-300.

Data Analysis: The retention time of the peak corresponding to this compound is compared with that of a standard. The mass spectrum is characterized by its molecular ion peak and fragmentation pattern, which can be compared to spectral libraries for confirmation.[4][8] The NIST WebBook provides reference mass spectra for this compound.[4]

NMR spectroscopy is essential for the structural elucidation of this compound. While specific literature on this compound's NMR is not abundant, the analysis would be analogous to that of similar isobornyl esters.[9]

-

¹H NMR: The spectrum would show characteristic signals for the formate proton (a singlet around 8.0 ppm), the proton on the carbon bearing the ester group (a multiplet), and the methyl groups of the isobornyl structure.

-

¹³C NMR: The spectrum would display a signal for the carbonyl carbon of the formate group (around 160 ppm) and distinct signals for the carbons of the bicyclic scaffold.

Biological and Pharmacological Information

This compound is recognized as a plant metabolite.[5] While extensive pharmacological data for this compound itself is limited, related compounds such as isobornyl acetate have been investigated for several biological activities. Isobornyl acetate has demonstrated antimicrobial properties against various bacteria and fungi and has been used as an insect repellent.[10][11][12] Given the structural similarity, this compound may exhibit similar biological activities, representing an area for further research.

Safety and Handling

A summary of the available safety data for this compound is provided below.

| Safety Aspect | Information | Source |

| GHS Classification | Combustible liquid (H227) | |

| Oral Toxicity (Rat LD50) | > 5000 mg/kg | [2] |

| Dermal Toxicity (Rabbit LD50) | > 5000 mg/kg | [2] |

| Human Sensitization | No irritation or sensitization observed in a 2% solution. | [2] |

| Handling Precautions | Store in a well-ventilated place. Keep cool. Keep away from heat, sparks, open flames, and hot surfaces. |

Visualized Workflow

The following diagram illustrates the general workflow from synthesis to analysis of this compound.

Caption: Workflow for the Synthesis and Analysis of this compound.

References

- 1. This compound CAS#: 1200-67-5 [amp.chemicalbook.com]

- 2. This compound, 1200-67-5 [thegoodscentscompany.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C11H18O2 | CID 23623868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. mdpi.com [mdpi.com]

- 10. Isobornyl Acetate (CAS 125-12-2) – Premium Synthetic Woody-Terpenic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 11. Isolation and identification of mosquito repellents inArtemisia vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isobornyl acetate: properties, applications and toxicity_Chemicalbook [chemicalbook.com]

Synthesis of Isobornyl Formate from Camphene and Formic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of isobornyl formate from camphene and formic acid. This esterification reaction, pivotal in the fragrance and pharmaceutical industries, proceeds via a fascinating acid-catalyzed mechanism involving a Wagner-Meerwein rearrangement. This document details the underlying reaction mechanism, explores various catalytic systems, presents quantitative data from key studies in a comparative format, and provides detailed experimental protocols. Visual diagrams are included to elucidate the reaction pathway and experimental workflow, offering a thorough resource for professionals in organic synthesis and drug development.

Introduction

This compound, a valuable fragrance ingredient with a characteristic pine-like scent, is also a key intermediate in the synthesis of other important compounds like isoborneol and camphor. Its synthesis from the readily available bicyclic monoterpene, camphene, and formic acid is a classic example of an acid-catalyzed esterification that involves a skeletal rearrangement.

The core of this transformation lies in the Wagner-Meerwein rearrangement, a carbocation-mediated 1,2-alkyl shift.[1][2] The reaction is initiated by the protonation of the exocyclic double bond of camphene by an acid catalyst, leading to the formation of a tertiary carbocation. This unstable intermediate then undergoes a rapid rearrangement to a more stable secondary carbocation, the isobornyl cation.[3] Subsequent nucleophilic attack by formic acid on this cation yields the desired this compound. The stereoselectivity of this reaction is a crucial aspect, with the exo-isomer, this compound, being the predominantly formed product.

Reaction Mechanism: The Wagner-Meerwein Rearrangement

The synthesis of this compound from camphene is not a straightforward addition reaction. Instead, it proceeds through the following key steps, as illustrated in the diagram below:

-

Protonation of Camphene: The reaction is initiated by the protonation of the exocyclic double bond of camphene by an acid catalyst (H⁺). This forms a tertiary carbocation.[3]

-

Wagner-Meerwein Rearrangement: To alleviate ring strain, a 1,2-alkyl shift occurs. This rearrangement transforms the initial tertiary carbocation into a more stable secondary carbocation, known as the isobornyl cation.[1][3] This is the rate-determining step and is characteristic of reactions involving the bicyclo[2.2.1]heptane skeleton.

-

Nucleophilic Attack by Formic Acid: The isobornyl cation is then attacked by the formic acid, which acts as a nucleophile.

-

Deprotonation: A final deprotonation step yields the this compound product and regenerates the acid catalyst.

References

isobornyl formate physical properties boiling point density

An In-depth Technical Guide to the Physical Properties of Isobornyl Formate

This technical guide provides a comprehensive overview of the core physical properties of this compound, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development and chemical analysis who require precise data and detailed experimental methodologies. This document summarizes key quantitative data, outlines protocols for experimental determination, and presents a logical workflow for property analysis.

Introduction to this compound

This compound (CAS No: 1200-67-5) is the formate ester of isoborneol.[1][2] It is classified as a bornane monoterpenoid and is functionally related to borneol.[1][2] Chemically, it is the compound where the hydroxy hydrogen of isoborneol has been replaced by a formyl group.[1][2] this compound is recognized for its characteristic aromatic, piney, and camphor-like odor and is used as a flavoring and fragrance agent.[2][3] It exists as a colorless liquid and is soluble in oils and slightly soluble in water.[1]

Physical Properties Data

The boiling point and density of this compound have been reported under various conditions. The following table summarizes these key physical constants for easy reference and comparison.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 110.0 °C | at 20.00 mmHg | [3][4] |

| 85.0 - 86.0 °C | at 7.00 mmHg | [3] | |

| 213.6 ± 7.0 °C | Predicted, Normal Pressure | [5] | |

| Density | 1.000 g/cm³ | at 18 °C | [4][6] |

| 1.007 - 1.013 g/cm³ | at 20 °C | [1] | |

| 1.011 - 1.017 g/cm³ | at 25 °C (Specific Gravity) | [3][4] | |

| 1.02 ± 0.1 g/cm³ | Predicted | [5] |

Experimental Protocols

Accurate determination of physical properties is critical for substance identification and quality control. The following sections detail standard laboratory protocols for measuring the boiling point and density of a liquid sample such as this compound.

Micro-Boiling Point Determination

This method is suitable when only a small volume of the sample is available. It relies on observing the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[7]

Materials:

-

Sample of this compound (~0.5 mL)

-

Small test tube (e.g., 10x75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer with appropriate range

-

Heating apparatus (e.g., heating block or Thiele tube with heating oil)[8]

-

Clamps and stand

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.

-

Capillary Tube Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end pointing upwards.[9]

-

Apparatus Assembly:

-

Securely clamp the test tube.

-

Position the thermometer bulb adjacent to the test tube, ensuring the bulb is level with the sample.

-

Immerse the assembly into the heating block or Thiele tube. The heat transfer medium should be below the opening of the test tube to prevent ignition of flammable vapors.

-

-

Heating: Begin heating the apparatus at a slow, steady rate. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[8]

-

Observation: Continue gentle heating. When the liquid's boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[8]

-

Temperature Reading: Stop heating when the rapid bubble stream is observed. The liquid will begin to cool. The boiling point is the temperature recorded at the exact moment the bubbling ceases and the liquid is drawn up into the capillary tube.[7][8]

-

Verification: Allow the apparatus to cool slightly, then repeat the heating and cooling cycle to obtain a second reading for verification.

Density Determination using a Pycnometer

A pycnometer is a specialized glass flask that allows for the precise measurement of a liquid's density by determining the mass of a known volume.[10]

Materials:

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.001 g)

-

Sample of this compound

-

Distilled water (for calibration)

-

Thermometer

-

Acetone (for cleaning and drying)

Procedure:

-

Calibration of Pycnometer Volume:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on the analytical balance and record its mass (m_empty).

-

Fill the pycnometer with distilled water of a known temperature. Insert the stopper, allowing excess water to exit through the capillary opening.

-

Carefully dry the exterior of the pycnometer and weigh it again. Record this mass (m_water).

-

Record the temperature of the water. Look up the density of water (ρ_water) at this temperature from a reference table.

-

Calculate the precise volume of the pycnometer (V_pyc) using the formula: V_pyc = (m_water - m_empty) / ρ_water

-

-

Measurement of Sample Density:

-

Empty the pycnometer, clean it thoroughly, and rinse with a small amount of acetone, then dry it completely.

-

Fill the dry pycnometer with the this compound sample. Insert the stopper, ensuring any excess liquid is expelled.

-

Equilibrate the pycnometer to the desired temperature (e.g., 20°C or 25°C) in a water bath.

-

Dry the exterior of the pycnometer and weigh it. Record this mass (m_sample).

-

-

Calculation:

-

Calculate the mass of the this compound sample: Mass_sample = m_sample - m_empty

-

Calculate the density of the this compound (ρ_sample) using the calibrated volume: ρ_sample = Mass_sample / V_pyc

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid chemical sample like this compound.

Caption: Workflow for determining the boiling point and density of a liquid sample.

References

- 1. This compound | C11H18O2 | CID 23623868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1200-67-5 [chemicalbook.com]

- 3. This compound, 1200-67-5 [thegoodscentscompany.com]

- 4. parchem.com [parchem.com]

- 5. This compound CAS#: 1200-67-5 [amp.chemicalbook.com]

- 6. Showing Compound this compound (FDB017541) - FooDB [foodb.ca]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. byjus.com [byjus.com]

- 10. mt.com [mt.com]

The Natural Occurrence of Isobornyl Formate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobornyl formate, a bicyclic monoterpenoid ester, is a naturally occurring volatile organic compound found in the essential oils of various plants.[1] It contributes to the characteristic aroma of many plant species and has garnered interest for its potential applications in the fragrance, flavor, and pharmaceutical industries. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, detailing its biosynthesis, methods for its extraction and quantification, and a summary of its presence across different plant families.

Natural Occurrence and Quantitative Data

This compound is a recognized plant metabolite, identified as a component of the essential oils of several species, notably within the Asteraceae (sunflower) family.[1][2] Its presence has also been reported in Mosla chinensis.[3] Quantitative analyses have revealed its concentration to vary significantly depending on the plant species, geographical location, and the specific plant part analyzed.

The following tables summarize the quantitative data available for this compound and its direct precursor, isoborneol, in various plant species.

Table 1: Quantitative Occurrence of this compound in Plants

| Plant Species | Family | Plant Part | Concentration (% of Essential Oil) | Reference |

| Chrysanthemum indicum | Asteraceae | Flower heads | Present (unquantified) | [4] |

| Tanacetum vulgare | Asteraceae | Inflorescences | Present (unquantified) | [3] |

Table 2: Quantitative Occurrence of Isoborneol (Precursor) in Plants

| Plant Species | Family | Plant Part | Concentration (% of Essential Oil) | Reference |

| Chrysanthemum indicum | Asteraceae | Flower heads | 7.64% | [4] |

Biosynthesis of this compound

The biosynthesis of this compound in plants is a multi-step process that begins with the universal precursors of all terpenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The pathway proceeds through the formation of geranyl pyrophosphate (GPP), which then undergoes cyclization to form the bornyl skeleton. The final step involves the esterification of the resulting isoborneol.

Signaling Pathway

The biosynthesis of this compound is initiated in the plastids via the methylerythritol 4-phosphate (MEP) pathway, which produces IPP and DMAPP. These five-carbon units are then condensed to form the ten-carbon monoterpene precursor, geranyl pyrophosphate (GPP).

Caption: Biosynthesis of this compound from primary metabolites.

The cyclization of GPP to bornyl pyrophosphate is a key step, catalyzed by bornyl diphosphate synthase. Subsequent hydrolysis yields isoborneol. The final step is the formylation of isoborneol. While the specific enzymes responsible for this final esterification step in most plants are not yet fully characterized, it is hypothesized to be carried out by a formyltransferase, which utilizes a formyl donor such as 10-formyltetrahydrofolate.

Experimental Protocols

The extraction and quantification of this compound from plant material typically involve steam distillation followed by gas chromatography-mass spectrometry (GC-MS) analysis. For volatile compounds, headspace solid-phase microextraction (HS-SPME) is also a highly effective pre-concentration technique.

Steam Distillation for Essential Oil Extraction

This protocol describes a general procedure for extracting essential oils from plant material.

Materials:

-

Fresh or dried plant material (e.g., flower heads, leaves)

-

Distilled water

-

Clevenger-type apparatus or similar steam distillation setup

-

Heating mantle

-

Anhydrous sodium sulfate

Procedure:

-

Weigh a known amount of plant material (e.g., 100 g).

-

Place the plant material into the distillation flask of the Clevenger apparatus.

-

Add a sufficient volume of distilled water to the flask to cover the plant material.

-

Set up the distillation apparatus, ensuring all connections are secure.

-

Begin heating the flask to generate steam.

-

Continue the distillation for a set period (e.g., 3 hours), collecting the distillate.

-

The essential oil will separate from the aqueous phase in the collection tube.

-

Carefully collect the essential oil layer.

-

Dry the collected essential oil over anhydrous sodium sulfate.

-

Store the essential oil in a sealed vial at 4°C until analysis.

References

Spectroscopic Analysis of Isobornyl Formate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy data for isobornyl formate. It includes a summary of key spectral data, detailed experimental protocols, and workflow diagrams to facilitate understanding and replication. This compound (C11H18O2), a significant fragrance and flavoring agent, is a monoterpenoid ester.[1] Its characterization is crucial for quality control and research in various fields, including drug development where terpene derivatives are of growing interest.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

Gas chromatography coupled with mass spectrometry is a powerful technique for separating and identifying volatile compounds. The gas chromatogram provides the retention time of the compound, while the mass spectrum offers a fragmentation pattern that serves as a molecular fingerprint.

Mass Spectrum Analysis

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions. Due to licensing restrictions on the direct download of the spectral data from sources like the NIST WebBook, the following table represents an analysis of the major peaks observed in the published spectrum.[2]

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Putative Fragment Assignment |

| 69 | ~100 | [C5H9]+ |

| 95 | ~80 | [C7H11]+ |

| 81 | ~75 | [C6H9]+ |

| 136 | ~60 | [M-CHOOH]+ (Loss of formic acid) |

| 80 | ~55 | [C6H8]+ |

| 121 | ~45 | [M-C3H7O]+ |

| 108 | ~30 | [C8H12]+ |

| 154 | ~20 | [M-CO]+ (Loss of carbon monoxide) |

| 182 | ~5 | [M]+ (Molecular Ion) |

Note: The relative abundances are estimations based on the visual inspection of the mass spectrum available on the NIST WebBook.[2]

Infrared (IR) Spectroscopy Data

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The resulting spectrum provides valuable information about the functional groups present in the molecule.

IR Spectrum Analysis

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its ester functionality and bicyclic alkane structure. The key absorption peaks from the spectrum available on the NIST WebBook are summarized below.[3][4]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2960 | C-H stretch | Alkanes (CH, CH₂, CH₃) |

| ~1725 | C=O stretch | Ester (Formate) |

| ~1180 | C-O stretch | Ester (Formate) |

Experimental Protocols

The following are detailed, representative methodologies for acquiring GC-MS and IR spectra of this compound, based on standard practices for the analysis of terpenoids and liquid organic compounds.[5][6][7][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate this compound from a mixture and obtain its mass spectrum for identification.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., ethyl acetate or hexane) at a concentration of approximately 100 µg/mL.[6]

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating terpenes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL with a split ratio (e.g., 50:1).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 5 °C/min.

-

Final hold: Hold at 240 °C for 5 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time. The acquired mass spectrum can be compared with a reference library (e.g., NIST) for confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation: this compound is a liquid at room temperature and can be analyzed directly as a neat liquid.

-

Method 1: Thin Film between Salt Plates

-

Place a single drop of this compound onto a clean, dry salt plate (e.g., KBr or NaCl).

-

Place a second salt plate on top of the first, gently spreading the liquid to form a thin, uniform film.

-

Mount the plates in the spectrometer's sample holder.

-

-

Method 2: Attenuated Total Reflectance (ATR)

-

Place a small drop of this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Background Spectrum: Collect a background spectrum of the empty spectrometer (or clean salt plates/ATR crystal) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Collect the spectrum of the this compound sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to the various functional groups in the molecule. Identify the characteristic peaks for the ester and alkane moieties.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for GC-MS and IR analysis.

Caption: Workflow for GC-MS analysis of this compound.

References

- 1. This compound | C11H18O2 | CID 23623868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry of Isobornyl Formate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of isobornyl formate, a bicyclic monoterpenoid of interest in various chemical and pharmaceutical applications. The document delves into the synthesis, stereoisomeric forms, and spectroscopic characterization of this compound. Detailed experimental protocols for its synthesis and stereochemical analysis are presented, alongside a thorough examination of the key Wagner-Meerwein rearrangement that governs its formation. All quantitative data is summarized in structured tables, and the reaction mechanism is visualized using a clear signaling pathway diagram.

Introduction

This compound, systematically named (1R,2R,4R)-rel-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl formate, is a formate ester of isoborneol.[1] It is a bridged bicyclic monoterpenoid characterized by a rigid carbon skeleton containing three stereocenters, leading to the existence of multiple stereoisomers.[2][3] The stereochemistry of this compound is of paramount importance as it dictates its physical, chemical, and biological properties. This guide aims to provide a detailed technical understanding of its stereochemical aspects for professionals in research and drug development.

Stereoisomers of this compound

The rigid bicyclo[2.2.1]heptane ring system of this compound gives rise to diastereomers, primarily the exo and endo isomers. The formate group in this compound is in the exo position, while its endo diastereomer is known as bornyl formate.[4][5] Each of these diastereomers can exist as a pair of enantiomers due to the inherent chirality of the molecule.

Table 1: Stereoisomers of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl Formate

| Stereoisomer | Trivial Name | IUPAC Name (example enantiomer) |

| exo | This compound | [(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl] formate[6] |

| endo | Bornyl formate | [(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl] formate[7] |

Synthesis and Stereoselectivity

The primary industrial synthesis of this compound involves the acid-catalyzed reaction of camphene with formic acid.[2] This reaction is a classic example of a Wagner-Meerwein rearrangement, which dictates the stereochemical outcome of the product.

The Wagner-Meerwein Rearrangement

The mechanism proceeds through the protonation of the exocyclic double bond of camphene to form a tertiary carbocation. This is followed by a 1,2-alkyl shift, which relieves ring strain and results in the formation of a more stable secondary carbocation, the isobornyl cation. Nucleophilic attack by the formate ion then occurs preferentially from the less sterically hindered exo face, leading to the predominant formation of this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound CAS#: 1200-67-5 [amp.chemicalbook.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. BORNYL FORMATE | 7492-41-3 [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound | C11H18O2 | CID 23623868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Isobornyl Formate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isobornyl formate in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this guide offers qualitative solubility information, predictive estimations, and detailed experimental protocols to enable researchers to determine precise solubility values.

This compound, a formate ester of isoborneol, is a colorless liquid with applications in the flavor and fragrance industries.[1][2] Understanding its solubility is crucial for its application in various formulations, chemical reactions, and purification processes.

Predicted Solubility of this compound

The principle of "like dissolves like" is a useful guide for predicting solubility. This compound is a relatively nonpolar molecule with a polar ester group. Therefore, it is expected to be highly miscible with a wide range of organic solvents.

The following table provides a qualitative and estimated summary of this compound's solubility based on available information and chemical principles.

| Solvent Classification | Solvent Examples | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Highly Soluble/Miscible | This compound is known to be soluble in ethanol.[1] Alcohols can engage in hydrogen bonding and have sufficient nonpolar character to dissolve this compound. |

| Ketones | Acetone, Methyl Ethyl Ketone | Highly Soluble/Miscible | Ketones are polar aprotic solvents that can effectively solvate the ester group of this compound. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Highly Soluble/Miscible | Ethers are good solvents for a wide range of organic compounds and are expected to readily dissolve this compound. |

| Esters | Ethyl Acetate, Butyl Acetate | Highly Soluble/Miscible | As an ester itself, this compound is expected to be highly miscible with other esters due to similar intermolecular forces. |

| Aromatic Hydrocarbons | Toluene, Xylene | Highly Soluble/Miscible | The nonpolar nature of aromatic hydrocarbons makes them good solvents for the bicyclic terpene structure of this compound. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble/Miscible | While less polar, the significant nonpolar character of this compound suggests good solubility in aliphatic hydrocarbons. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Highly Soluble/Miscible | Chlorinated solvents are versatile and effective at dissolving a wide range of organic compounds, including esters. |

| Glycols | Propylene Glycol, Dipropylene Glycol | Soluble | This compound is reported to be soluble in dipropylene glycol.[2] |

| Water | Slightly Soluble / Insoluble | As a largely nonpolar organic molecule, this compound has limited solubility in the highly polar water. An estimated water solubility is 80.06 mg/L at 25 °C.[2] |

Experimental Protocol for Determining this compound Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The following section details a general method for determining the solubility of a liquid solute like this compound in an organic solvent.

Principle

The isothermal shake-flask method is a common and reliable technique for determining the solubility of a compound in a solvent. This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then measuring the concentration of the solute in the solution.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks

-

Pipettes

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph (HPLC), or UV-Vis Spectrophotometer)

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a series of sealed vials or flasks. The presence of a separate liquid phase of this compound should be visible.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure that equilibrium is reached (typically 24-72 hours). The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of this compound in the solvent phase remains constant.

-

-

Phase Separation:

-

Once equilibrium is established, cease agitation and allow the two phases to separate. If necessary, centrifuge the vials at a controlled temperature to facilitate a clean separation.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant (the solvent phase saturated with this compound) using a pipette. Avoid disturbing the undissolved this compound phase.

-

Dilute the collected sample with a known volume of the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Concentration Analysis:

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent using the following formula, accounting for the dilution factor:

Solubility ( g/100 mL) = (Concentration of diluted sample (g/mL) × Dilution factor) × 100

-

-

Replicate and Report:

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Report the average solubility value along with the standard deviation and the experimental temperature.

-

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in understanding and determining the solubility of this compound, the following diagrams are provided.

Caption: Workflow for experimental solubility determination.

Caption: Solute-solvent interactions for this compound.

References

An In-depth Technical Guide to the Core Differences Between Isobornyl Formate and Bornyl Formate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobornyl formate and bornyl formate are isomeric monoterpene esters derived from the bicyclic alcohols isoborneol and borneol, respectively. While structurally similar, their key difference lies in the stereochemistry of the formate group on the bicyclo[2.2.1]heptane skeleton. This distinction between the exo (isobornyl) and endo (bornyl) orientation influences their physicochemical properties, spectroscopic signatures, and sensory characteristics. This technical guide provides a comprehensive comparison of these two compounds, summarizing their chemical and physical properties, outlining their synthesis, and presenting their spectroscopic data. Although direct applications in drug development for these specific formate esters are not extensively documented, the known biological activities of their parent alcohols and other ester derivatives suggest potential avenues for future research.

Introduction

Borneol and isoborneol are well-known bicyclic monoterpenoids that have garnered interest in medicinal chemistry. Borneol, in particular, has a history of use in traditional medicine and is recognized for its ability to enhance the permeability of other drugs across biological barriers[1]. Their esters, including acetates and formates, are primarily utilized in the flavor and fragrance industries for their characteristic woody and pine-like scents[1][2]. However, the growing interest in the pharmacological potential of monoterpenes and their derivatives warrants a closer examination of these simple esters. This guide focuses on the fundamental differences between this compound and bornyl formate, providing the detailed technical information required by researchers in chemistry and drug development.

Structural Differences

The core difference between this compound and bornyl formate is the stereochemical orientation of the formate group on the bicyclic ring system. In this compound, the formate group is in the exo position, while in bornyl formate, it is in the endo position. This seemingly minor difference in spatial arrangement leads to distinct chemical and physical properties.

Physicochemical Properties

The difference in stereochemistry between this compound and bornyl formate gives rise to variations in their physical and chemical properties. These are summarized in the table below.

| Property | This compound | Bornyl Formate |

| Molecular Formula | C₁₁H₁₈O₂ | C₁₁H₁₈O₂ |

| Molecular Weight | 182.26 g/mol [3] | 182.26 g/mol [4] |

| CAS Number | 1200-67-5[3] | 7492-41-3[4] |

| IUPAC Name | [(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] formate[3] | (1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) formate[4] |

| Appearance | Colorless liquid[3] | Colorless liquid[4] |

| Odor | Green, earthy, herbaceous-camphoraceous, piney[1][3] | Green, earthy, refreshing[4] |

| Boiling Point | Not specified | 225-230 °C @ 760 mmHg[4] |

| Density | 1.011-1.017 g/cm³ (20°C)[3] | 1.007-1.013 g/cm³ (20°C) |

| Refractive Index | 1.469-1.473 (20°C)[3] | 1.466-1.472 (20°C) |

| Solubility | Soluble in oils, slightly soluble in water[3] | Soluble in oils, slightly soluble in water |

| Stereochemistry | exo | endo |

Experimental Protocols

Synthesis

Synthesis of this compound: this compound is typically synthesized by the esterification of camphene with formic acid. This reaction can be carried out with or without a catalyst[1][2].

-

Reactants: Camphene, Formic Acid

-

General Procedure: Camphene is reacted with an excess of formic acid. The reaction mixture is heated for several hours. The progress of the reaction can be monitored by gas chromatography (GC). Upon completion, the excess formic acid is neutralized, and the product is extracted with a suitable organic solvent. The crude product is then purified by fractional distillation under reduced pressure. The use of a catalyst, such as a strong acid, can increase the reaction rate.

Synthesis of Bornyl Formate: Bornyl formate is prepared by the esterification of borneol with a formylating agent. A common method involves the use of a mixture of formic and acetic anhydride with d-bornyl alcohol[2].

-

Reactants: d-Borneol, Formic/Acetic Anhydride

-

General Procedure: d-Borneol is dissolved in a suitable solvent. A mixture of formic and acetic anhydride is added dropwise to the solution while maintaining a controlled temperature. The reaction mixture is then heated to around 50°C for a specified period[2]. After the reaction is complete, the mixture is cooled and washed with water and a mild base to remove unreacted acids and anhydrides. The organic layer is then dried and the solvent is removed. The resulting bornyl formate is purified by vacuum distillation.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for distinguishing between the exo and endo isomers. The chemical shift of the proton at the C2 position is a key indicator. In the exo isomer (isobornyl), this proton is in the endo position and typically appears at a different chemical shift compared to the exo proton in the endo isomer (bornyl)[5].

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of both isomers yields a molecular ion peak corresponding to their molecular weight. The fragmentation patterns can be used for identification, although they may be very similar due to the isomeric nature of the compounds.

Infrared (IR) Spectroscopy: The IR spectra of both compounds will show a characteristic strong absorption band for the C=O stretch of the ester group, typically in the region of 1720-1740 cm⁻¹. There will also be C-O stretching bands and absorptions corresponding to the hydrocarbon backbone.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and bornyl formate.

Table 2: ¹H and ¹³C NMR Chemical Shifts (indicative, may vary with solvent)

| Assignment | This compound (exo) | Bornyl Formate (endo) |

| ¹H NMR (ppm) | ||

| H-2 (CHOCO) | ~4.7 (triplet) | ~5.1 (doublet of doublets) |

| Formyl H | ~8.0 (singlet) | ~8.0 (singlet) |

| Methyls | ~0.8-1.0 (singlets) | ~0.8-1.0 (singlets) |

| ¹³C NMR (ppm) | ||

| C=O | ~161 | ~161 |

| C-2 (CHOCO) | ~80 | ~76 |

| Methyls | ~12-21 | ~13-20 |

Note: The exact chemical shifts can vary depending on the solvent and instrument used. The values presented are approximate based on typical spectra of borneol and isoborneol derivatives[5].

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

| Spectroscopic Method | This compound | Bornyl Formate |

| Mass Spec (m/z) | Molecular Ion: 182. Key Fragments: 136, 121, 95, 81 | Molecular Ion: 182. Key Fragments: 136, 121, 95, 81[4] |

| IR Spectroscopy (cm⁻¹) | C=O stretch: ~1725, C-O stretch: ~1180 | C=O stretch: ~1725, C-O stretch: ~1180 |

Applications in Drug Development: Current Status and Future Perspectives

Currently, there is a notable lack of specific studies on the pharmacological activities of this compound and bornyl formate. Their use is predominantly in the flavor and fragrance industries[6]. However, the well-documented biological activities of their parent alcohols, borneol and isoborneol, as well as other ester derivatives, provide a strong rationale for investigating the potential of these formate esters in a pharmaceutical context.

6.1. Potential Based on Parent Alcohols:

-

Borneol: Has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties[1]. A significant area of research is its role as a penetration enhancer, facilitating the transport of other drugs across the blood-brain barrier[1].

-

Isoborneol: Also exhibits biological activities, including potential antiviral effects[7].

6.2. Potential Based on Other Ester Derivatives:

-

Bornyl Acetate: Has demonstrated inhibitory effects on the proliferation and invasion of colorectal cancer cells by suppressing the PI3K/AKT signaling pathway[8].

-

Bornyl Cinnamate and Coumarate Derivatives: Have been investigated for their pro-apoptotic effects in melanoma cells, acting through mitochondrial dysfunction and endoplasmic reticulum stress[9][10].

Given that the formate esters are simple derivatives of these bioactive alcohols, it is plausible that they may exhibit their own unique pharmacological profiles or act as prodrugs that release borneol or isoborneol in vivo. The ester linkage could modulate the lipophilicity and pharmacokinetic properties of the parent alcohol, potentially leading to improved bioavailability or altered activity.

Conclusion

This compound and bornyl formate are stereoisomers whose primary distinction lies in the exo versus endo orientation of the formate group. This structural difference results in measurable variations in their physicochemical and spectroscopic properties. While their current applications are confined to the fragrance and flavor sector, the established pharmacological activities of their parent alcohols and related esters suggest that this compound and bornyl formate may be overlooked candidates for biological investigation. Further research is warranted to explore their potential cytotoxic, anti-inflammatory, or other therapeutic effects, which could open new avenues for their application in drug discovery and development.

References

- 1. Role of borneol as enhancer in drug formulation: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 1200-67-5 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C11H18O2 | CID 23623868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 1200-67-5 [thegoodscentscompany.com]

- 8. Bornyl acetate extracted from Sharen (Fructus Amomi) inhibits proliferation, invasion and induces apoptosis by suppressing phosphatidylinositol-3-kinase/protein kinase B signaling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Effect of Bornyl cis-4-Hydroxycinnamate on Melanoma Cell Apoptosis Is Associated with Mitochondrial Dysfunction and Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (+)-Bornyl p-Coumarate Extracted from Stem of Piper betle Induced Apoptosis and Autophagy in Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of Isobornyl Formate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the qualitative and quantitative analysis of isobornyl formate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (C₁₁H₁₈O₂) is a monoterpenoid ester with applications as a flavoring and fragrance agent.[1][2][3] Accurate and reliable analytical methods are crucial for its identification, quantification, and quality control in various matrices.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[4][5][6] The gas chromatograph separates components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides structural information by fragmenting the eluted compounds and measuring their mass-to-charge ratio, enabling confident identification.[2]

Experimental Protocols

This section details the necessary steps for analyzing this compound by GC-MS, from sample preparation to data analysis.

Sample Preparation

The choice of sample preparation method depends on the sample matrix. For essential oils or fragrance mixtures, a simple dilution is often sufficient.

Protocol for Liquid Samples (e.g., Essential Oils):

-

Dilution: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

-

Solvent Addition: Add a suitable volatile solvent, such as hexane or dichloromethane, to the flask to dissolve the sample.[4]

-

Volume Adjustment: Bring the solution to the final volume with the solvent and mix thoroughly.

-

Filtration (Optional): If the sample contains particulate matter, filter it through a 0.45 µm syringe filter into a clean GC vial.[6]

-

Transfer: Transfer the diluted sample into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound and can be adapted based on the specific instrumentation and analytical goals.

| Parameter | Value | Notes |

| Gas Chromatograph | ||

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent | A non-polar column is suitable for this analysis. |

| Injection Volume | 1 µL | |

| Inlet Temperature | 250 °C | |

| Injection Mode | Split (e.g., 50:1 split ratio) | Splitless injection can be used for trace analysis. |

| Carrier Gas | Helium | |

| Flow Rate | 1.0 mL/min | Constant flow mode is recommended. |

| Oven Temperature Program | Initial temperature: 60 °C, hold for 2 minRamp: 5 °C/min to 240 °C, hold for 5 min | This program should provide good separation for this compound and related compounds. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | |

| Ionization Energy | 70 eV | Standard for creating reproducible mass spectra. |

| Mass Range | 40-300 amu | To cover the molecular ion and expected fragments. |

| Scan Speed | 1000 amu/s | |

| Ion Source Temperature | 230 °C | |

| Quadrupole Temperature | 150 °C | |

| Solvent Delay | 3 min | To prevent filament damage from the solvent peak. |

Data Presentation

Retention and Spectral Data

Identification of this compound is achieved by comparing its retention time and mass spectrum with a reference standard or a spectral library such as the NIST Mass Spectral Library.[7]

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Retention Index (DB-5 type column) |

| This compound | 1200-67-5 | C₁₁H₁₈O₂ | 182.26 | ~1220 - 1240 |

Retention index can vary depending on the specific GC conditions.

Mass Spectral Fragmentation

The mass spectrum of this compound is characterized by a specific fragmentation pattern under electron ionization. While the molecular ion peak (m/z 182) may be of low intensity or absent, several characteristic fragment ions are observed.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Relative Intensity |

| 136 | [M - HCOOH]⁺ | Moderate |

| 121 | [C₉H₁₃]⁺ | High |

| 95 | [C₇H₁₁]⁺ | Base Peak |

| 81 | [C₆H₉]⁺ | High |

| 69 | [C₅H₉]⁺ | Moderate |

Relative intensities are approximate and can vary between instruments.

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound.

Calibration Curve Preparation

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Analysis: Analyze each standard in triplicate under the same GC-MS conditions as the samples.

-

Curve Generation: Plot the peak area of a characteristic ion (e.g., m/z 95) against the concentration of the standards. A linear regression analysis should be performed to determine the equation of the line and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.

Method Validation Parameters (Typical Expected Values)

While specific experimental validation is required, the following table provides typical performance characteristics for the GC-MS analysis of terpenes and related compounds.

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |

| Linearity (R²) | > 0.99 |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (% RSD) | < 15% |

Visualizations

Caption: Experimental workflow for GC-MS analysis.

Caption: Key steps in GC-MS analysis.

References

- 1. This compound | C11H18O2 | CID 23623868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vipsen.vn [vipsen.vn]

- 3. academics.su.edu.krd [academics.su.edu.krd]

- 4. scioninstruments.com [scioninstruments.com]

- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 7. This compound [webbook.nist.gov]

Application Notes and Protocols for FTIR Analysis of Isobornyl Formate

FOR IMMEDIATE RELEASE

Unveiling the Molecular Fingerprint: A Detailed Guide to Functional Group Identification in Isobornyl Formate using FTIR Spectroscopy

[City, State] – [Date] – This application note provides a comprehensive protocol for the identification of functional groups in this compound using Fourier Transform Infrared (FTIR) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and data interpretation for the analysis of this common fragrance and flavoring agent.

This compound, a bicyclic monoterpene ester, possesses a characteristic chemical structure that gives rise to a unique infrared spectrum. FTIR spectroscopy serves as a rapid and non-destructive analytical technique to elucidate the key functional groups present in the molecule, confirming its identity and purity. The primary functional groups within this compound are the ester group and the saturated aliphatic rings.

Key Functional Groups and Their Infrared Absorptions

The FTIR spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups. The table below summarizes the expected absorption bands and their corresponding molecular motions.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester (C=O) | Stretching | 1735 - 1750 | Strong |

| Ester (C-O) | Stretching | 1000 - 1300 | Strong |

| Alkane (C-H) | Stretching | 2850 - 3000 | Strong |

| Alkane (C-H) | Bending | 1350 - 1480 | Variable |

Table 1: Characteristic Infrared Absorption Bands for this compound Functional Groups.

The most prominent absorption band in the spectrum of this compound is the strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ester functional group, typically appearing in the region of 1735-1750 cm⁻¹.[1] Additionally, the strong absorptions in the 1000-1300 cm⁻¹ range are indicative of the C-O stretching vibrations of the ester group.[1] The presence of the isobornyl scaffold, a saturated bicyclic alkane structure, is confirmed by the strong C-H stretching vibrations observed between 2850 and 3000 cm⁻¹ and the C-H bending vibrations at lower wavenumbers.

Experimental Protocols

The following protocols detail the procedures for obtaining high-quality FTIR spectra of this compound, a liquid sample. Two common methods are presented: Attenuated Total Reflectance (ATR) and the Liquid Transmission Cell method.

This method is ideal for rapid and straightforward analysis of liquid samples with minimal sample preparation.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., Diamond or ZnSe crystal)

-

This compound sample

-

Pipette or dropper

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Protocol:

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have completed their initialization sequence.

-

Background Spectrum:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

-

-

Sample Application:

-

Place a small drop of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

-

Spectrum Acquisition:

-

Initiate the sample scan. The infrared beam will penetrate a short distance into the sample, and the resulting attenuated energy is measured by the detector.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands as outlined in Table 1.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a solvent and lint-free wipe to remove any residual sample.

-

This traditional method involves placing the liquid sample between two infrared-transparent salt plates.

Materials:

-

FTIR Spectrometer

-

Demountable liquid transmission cell (e.g., with NaCl or KBr windows)

-

This compound sample

-

Pipette

-

Solvent for cleaning (e.g., anhydrous isopropanol or dichloromethane)

-

Lint-free wipes

-

Desiccator for storing salt plates

Protocol:

-

Cell Preparation:

-

Handle the salt plates with care, avoiding contact with moisture.

-

Ensure the salt plates are clean and free of any residue. If necessary, polish them with a suitable polishing kit.

-

-

Sample Loading:

-

Place one salt plate in the cell holder.

-

Using a pipette, apply a small drop of this compound to the center of the plate.

-

Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid air bubbles.

-

Assemble the cell holder, ensuring a gentle and even pressure on the plates.

-

-

Background and Sample Spectra:

-

Acquire a background spectrum with an empty beam path.

-

Place the assembled liquid cell in the sample holder of the spectrometer.

-

Acquire the sample spectrum.

-

-

Data Analysis:

-

Process the spectrum to identify the key functional group absorptions as detailed in Table 1.

-

-

Cleaning and Storage:

-

Disassemble the cell and clean the salt plates thoroughly with an appropriate anhydrous solvent.

-

Store the clean, dry salt plates in a desiccator to prevent damage from atmospheric moisture.

-

Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the FTIR analysis of this compound.

Caption: Experimental workflow for FTIR analysis.

Caption: Logic for functional group identification.

Conclusion

FTIR spectroscopy is a powerful and efficient technique for the qualitative analysis of this compound. By following the detailed protocols and utilizing the provided data for interpretation, researchers can confidently identify the key functional groups and verify the chemical identity of the sample. The characteristic strong ester carbonyl absorption, coupled with the C-O and C-H stretching vibrations, provides a definitive spectral fingerprint for this compound.

References

Application Note: Isobornyl Formate as a Key Intermediate in Camphor Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines the synthesis of camphor, a widely used terpenoid, through a multi-step process involving isobornyl formate as a key intermediate. The traditional synthetic route from α-pinene involves its isomerization to camphene, which is then esterified to an isobornyl ester.[1] This note provides detailed protocols for the synthesis of this compound from camphene, its subsequent hydrolysis to isoborneol, and the final oxidation to camphor.[2][3] The methodologies are compiled from established chemical literature, offering a comprehensive guide for laboratory synthesis. Quantitative data on reaction conditions and yields are presented for comparative analysis.

Overall Synthetic Pathway

The synthesis of camphor from camphene via this compound is a three-step process. First, camphene undergoes an acid-catalyzed addition reaction with formic acid to produce the intermediate ester, this compound.[2][4] This is followed by the saponification (hydrolysis) of the ester to yield isoborneol.[5][6] Finally, isoborneol, a secondary alcohol, is oxidized to the ketone, camphor.[7][8]

Caption: Reaction pathway for camphor synthesis via this compound.

Data Presentation: Reaction Conditions and Yields

The efficiency of camphor synthesis is dependent on the conditions of each step. The following tables summarize quantitative data from various studies on the formation of isobornyl esters and the oxidation of isoborneol.

Table 1: Synthesis of Isobornyl Esters from Camphene

| Catalyst | Co-catalyst / Solvent | Temp. (°C) | Time (h) | Camphene Conversion (%) | Isobornyl Ester Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Tartaric Acid | Boric Acid / Acetic Acid | - | - | 92.9 | 88.5 (Acetate) | [9] |

| FeCl₃ | Acetic Acid | 25 | 2 | ~99 | >88 (Acetate) | [10] |

| Titanium Sulfate | Lauric Acid | 80 | 25 | - | 74.49 (Laurate) | [10] |

| Sulfuric Acid | Acetic Acid | - | - | - | 66 (Acetate) |[11] |

Table 2: Oxidation of Isoborneol to Camphor

| Oxidizing Agent | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium Hypochlorite | Glacial Acetic Acid | < 50 | - | [12] |

| Not Specified | Not Specified | - | 15.4 | [13] |

| Sodium Hypochlorite | Ionic Liquid | - | 70-79 |[14] |

Experimental Protocols

The following sections provide detailed methodologies for each major step in the synthesis.

Protocol 1: Synthesis of this compound from Camphene

This protocol describes the acid-catalyzed esterification of camphene using formic acid.[2][4]

-

Materials:

-

Camphene

-

Formic acid (98-100%)

-

Acid catalyst (e.g., sulfuric acid, or a solid acid catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or other suitable organic solvent

-

-

Apparatus:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a round-bottom flask, add camphene and formic acid (typically in a molar excess of the acid).

-

Slowly add a catalytic amount of sulfuric acid while stirring. The reaction is often exothermic.

-

Heat the mixture under reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The product can be further purified by vacuum distillation.

-

Protocol 2: Hydrolysis of this compound to Isoborneol

This protocol details the saponification of this compound to produce isoborneol. The procedure is analogous to the well-documented hydrolysis of isobornyl acetate.[5][6][15]

-

Materials:

-

Crude this compound (from Protocol 1)

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Ethanol or other suitable solvent

-

Diethyl ether

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Apparatus:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Apparatus for steam distillation or recrystallization

-

-

Procedure:

-

Dissolve the crude this compound in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide (1.5-2.0 molar equivalents).[6]

-

Heat the mixture to reflux for 2-4 hours, or until TLC/GC analysis confirms the complete consumption of the starting ester.[6]

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous mixture multiple times with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[6]

-

Filter the solution and concentrate under reduced pressure to yield crude isoborneol.

-

Purify the solid product by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by sublimation.[5][13]

-

Protocol 3: Oxidation of Isoborneol to Camphor

This protocol describes a common and safer method for the oxidation of the secondary alcohol isoborneol to the ketone camphor, using sodium hypochlorite (household bleach).[12][16]

-

Materials:

-

Isoborneol (from Protocol 2)

-

Glacial acetic acid

-

Sodium hypochlorite solution (commercial bleach, ~5-8%)

-

Dichloromethane or diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Sodium bisulfite (if needed to neutralize excess bleach)

-

-

Apparatus:

-

Erlenmeyer flask

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Sublimation apparatus

-

-

Procedure:

-